Sulfo-Cy7-acid

Description

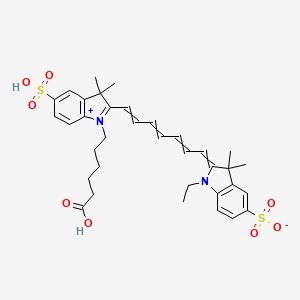

Structure

3D Structure

Properties

IUPAC Name |

2-[7-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H42N2O8S2/c1-6-36-29-20-18-25(46(40,41)42)23-27(29)34(2,3)31(36)15-11-8-7-9-12-16-32-35(4,5)28-24-26(47(43,44)45)19-21-30(28)37(32)22-14-10-13-17-33(38)39/h7-9,11-12,15-16,18-21,23-24H,6,10,13-14,17,22H2,1-5H3,(H2-,38,39,40,41,42,43,44,45) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZWUESRDTYLNDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H42N2O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

682.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Role of Sulfo-Cy7-acid in Near-Infrared Fluorescence

An In-Depth Technical Guide to the Spectral Properties and Applications of Sulfo-Cy7-acid

For Researchers, Scientists, and Drug Development Professionals

This compound is a water-soluble, near-infrared (NIR) fluorescent dye that has become an indispensable tool in biological and biomedical research.[1][2][3] Its core value lies in its emission profile, which falls within the NIR "optical window" of biological tissues (approximately 700-900 nm). In this range, endogenous autofluorescence and light scattering by biological components like water, hemoglobin, and lipids are significantly reduced.[4] This property allows for deep tissue imaging with an improved signal-to-noise ratio, making Sulfo-Cy7 and its derivatives highly suitable for applications such as in vivo imaging, fluorescence microscopy, and flow cytometry.[1][5][]

The "Sulfo-" prefix indicates the presence of sulfonate groups, which impart high hydrophilicity and aqueous solubility.[1][] This is a critical feature that prevents the aggregation-induced fluorescence quenching often seen with non-sulfonated cyanine dyes in aqueous buffers and ensures the stability of labeled biomolecules.[] The "-acid" suffix denotes a terminal carboxylic acid group, which serves as a versatile chemical handle for covalent attachment to biomolecules.[3][7][8] While Sulfo-Cy7 is commercially available in pre-activated forms like N-hydroxysuccinimide (NHS) esters for direct reaction with primary amines, the carboxylic acid version provides researchers with the flexibility to employ custom conjugation chemistries, such as carbodiimide-mediated coupling.[7][9][10]

This guide provides a comprehensive overview of the core spectral properties of this compound, detailed protocols for its characterization and bioconjugation, and the scientific rationale behind these experimental choices.

Core Spectral and Photophysical Properties

The utility of any fluorophore is defined by its unique spectral characteristics. For this compound, these properties are optimized for NIR detection, offering high sensitivity and photostability.[1][10]

| Spectral Property | Value | Significance for Researchers |

| Excitation Maximum (λabs) | ~750 nm | Defines the optimal wavelength for exciting the fluorophore to achieve maximum fluorescence. Aligns well with common laser lines (e.g., 750 nm) available on imaging systems.[1][7] |

| Emission Maximum (λem) | ~773 nm | The peak wavelength of the emitted fluorescence. Its position in the NIR window is crucial for minimizing background in biological samples.[1][7] |

| Molar Extinction Coefficient (ε) | ~240,600 L·mol-1·cm-1 | A measure of how strongly the dye absorbs light at its excitation maximum. The very high value indicates a high probability of photon absorption, contributing to its brightness.[7] |

| Fluorescence Quantum Yield (ΦF) | ~0.24 | Represents the efficiency of converting absorbed photons into emitted fluorescent photons. A quantum yield of 0.24 is considered high for a NIR dye, contributing to its bright signal.[7] |

| Stokes Shift | ~23 nm | The separation between the excitation and emission maxima. A larger Stokes shift minimizes spectral overlap, which is advantageous for reducing self-quenching and simplifying filter design in fluorescence instrumentation.[1] |

| Solubility | High in Water, DMF, DMSO | The sulfonate groups ensure excellent solubility in aqueous buffers used for biological experiments, preventing aggregation and facilitating conjugation reactions.[7] |

These properties collectively make this compound a bright, sensitive, and reliable probe for NIR applications.[1][2]

Experimental Protocols: From Characterization to Application

Accurate spectral characterization and reliable conjugation are fundamental to leveraging this compound in research. The following protocols provide step-by-step methodologies grounded in established principles of fluorescence spectroscopy and bioconjugation chemistry.

Protocol 1: Determination of Absorption Spectrum and Molar Extinction Coefficient

Causality: The Beer-Lambert law (A = εcl) states that absorbance (A) is directly proportional to the molar extinction coefficient (ε), concentration (c), and path length (l). By measuring the absorbance of a solution with a known concentration, we can experimentally verify the extinction coefficient, a critical parameter for quantifying the dye and determining the degree of labeling.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in an appropriate solvent like DMSO or water.

-

Create a dilute solution in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS) for measurement. The concentration should be adjusted to yield an absorbance value between 0.05 and 0.1 at the absorption maximum to ensure linearity and avoid inner filter effects.

-

-

Instrumentation:

-

Use a calibrated UV-Vis spectrophotometer.

-

-

Procedure:

-

Record a baseline spectrum using a cuvette containing only the solvent.

-

Measure the absorption spectrum of the this compound solution from approximately 600 nm to 850 nm.

-

Identify the wavelength of maximum absorbance (λabs).

-

Calculate the molar extinction coefficient using the formula: ε = A / (c * l), where 'l' is the cuvette path length in cm (typically 1 cm).

-

Protocol 2: Covalent Labeling of Antibodies via Carbodiimide Chemistry

Causality: The carboxylic acid on this compound is not inherently reactive towards the primary amines (e.g., lysine residues) on an antibody. Carbodiimide chemistry, using reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS), is employed to activate the carboxyl group.[4][9] EDC first reacts with the carboxylate to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solution but can be stabilized by reacting with Sulfo-NHS to form a more stable Sulfo-NHS ester. This amine-reactive ester then efficiently couples with primary amines on the antibody to form a stable amide bond.[4] The use of a buffer with a pH of 8.0-8.5 is crucial as it deprotonates the amine groups, increasing their nucleophilicity and reaction efficiency, while maintaining protein stability.[9]

Materials:

-

Antibody solution (2-10 mg/mL in an amine-free buffer like PBS or MES).[9]

-

This compound.

-

EDC and Sulfo-NHS.

-

Reaction Buffer (e.g., 0.1 M MES, pH 6.0 for activation; 0.1 M Sodium Bicarbonate, pH 8.3 for conjugation).

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5).

-

Purification column (e.g., size-exclusion chromatography).

Workflow Diagram:

Caption: Workflow for antibody conjugation with this compound.

Step-by-Step Methodology:

-

Dye Activation:

-

Dissolve this compound, EDC, and Sulfo-NHS in an appropriate buffer (e.g., 0.1 M MES, pH 6.0). A typical molar ratio is 1:2:5 (Dye:EDC:Sulfo-NHS).

-

Incubate the mixture for 15-30 minutes at room temperature to form the Sulfo-NHS ester.

-

-

Protein Preparation:

-

Conjugation Reaction:

-

Add the freshly activated Sulfo-Cy7-NHS ester solution to the antibody solution. The optimal molar ratio of dye to protein is typically between 5:1 and 20:1 and should be optimized for the specific application.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

-

Purification:

-

Separate the labeled antibody from unreacted dye and reaction byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25). The labeled antibody will elute first.

-

-

Characterization (Degree of Labeling):

-

Measure the absorbance of the purified conjugate at 280 nm (for the protein) and 750 nm (for the dye).

-

Calculate the degree of labeling (DOL), which is the average number of dye molecules per antibody, using the spectrophotometric data and the Beer-Lambert law. A correction factor for the dye's absorbance at 280 nm (CF280) should be applied for an accurate protein concentration measurement.

-

Trustworthiness and Self-Validation

The protocols described are designed as self-validating systems. The post-purification characterization is a critical quality control step. By calculating the DOL, a researcher validates the success of the conjugation reaction. A successful labeling will yield a conjugate with a distinct absorbance peak at ~750 nm and a DOL within the desired range (typically 3-8 for most applications). Subsequent functional assays (e.g., ELISA, flow cytometry) should be performed to confirm that the conjugation process has not compromised the antibody's binding affinity.

Conclusion

This compound is a powerful near-infrared fluorophore whose value is maximized through a clear understanding of its spectral properties and the chemical principles underlying its application. Its high water solubility, exceptional brightness, and versatile carboxylic acid handle make it a superior choice for labeling biomolecules intended for high-sensitivity NIR imaging and detection. By following robust, well-rationalized protocols for characterization and conjugation, researchers can generate reliable, high-quality reagents to advance their studies in drug development, diagnostics, and fundamental biological research.

References

-

AxisPharm. (n.d.). sulfo-Cyanine7. Retrieved from [Link]

-

Antibodies.com. (n.d.). Sulfo-Cyanine 7 carboxylic acid (A270310). Retrieved from [Link]

-

AxisPharm. (n.d.). Sulfo-Cyanine7 carboxylic acid. Retrieved from [Link]

-

ResearchGate. (2025). Is there a labeling process for Sulfo-Cyanine7 (CY7)?. Retrieved from [Link]

Sources

- 1. sulfo-Cyanine7 | AxisPharm [axispharm.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Sulfo-Cyanine7 carboxylic acid | AxisPharm [axispharm.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. Sulfo-Cyanine 7 carboxylic acid (A270310) | Antibodies.com [antibodies.com]

- 9. researchgate.net [researchgate.net]

- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

Sulfo-Cy7-acid: A Deep Dive into its Spectral Characteristics for Advanced Research Applications

Introduction: The Power of Near-Infrared Cyanine Dyes

In the landscape of biomedical research and drug development, the ability to visualize molecular processes in real-time and with high sensitivity is paramount. Near-infrared (NIR) fluorescent dyes have emerged as indispensable tools, offering deep tissue penetration and minimal background autofluorescence. Among these, cyanine dyes, characterized by two nitrogen atoms linked by a polymethine bridge, are workhorses for labeling a wide array of biomolecules.[1] Sulfo-Cy7-acid, a heptamethine cyanine dye, stands out due to its exceptional properties. The incorporation of sulfonate groups confers high aqueous solubility, a critical feature for biological applications, while its spectral profile in the NIR window (700-900 nm) makes it a premier choice for in vivo imaging and other demanding assays.[2][3] This guide provides a comprehensive technical overview of the absorption and emission spectra of this compound, offering field-proven insights into its practical application and the factors that govern its photophysical behavior.

Core Spectral Properties of this compound

The utility of a fluorophore is defined by its spectral characteristics. For this compound, these properties are marked by strong absorption and bright emission in the NIR spectrum. The key quantitative parameters, typically measured in aqueous buffers like phosphate-buffered saline (PBS) to mimic physiological conditions, are summarized below.

| Spectral Property | Value | Significance for Researchers |

| Peak Absorption (λ_abs_) | ~750 nm | Defines the optimal wavelength for excitation, crucial for maximizing signal with lasers or filtered light sources.[2][4] |

| Peak Emission (λ_em_) | ~773 nm | Determines the ideal detection window for fluorescence measurement, guiding the selection of emission filters.[2][4] |

| Molar Extinction Coefficient (ε) | ~240,600 L·mol⁻¹·cm⁻¹ | A measure of how strongly the dye absorbs light; this high value indicates efficient light absorption, contributing to its brightness.[4] |

| Fluorescence Quantum Yield (Φ) | ~0.24 | Represents the efficiency of converting absorbed photons into emitted fluorescent photons; a higher value signifies a brighter signal.[4] |

| Stokes Shift | ~23 nm | The separation between absorption and emission maxima; this adequate shift minimizes self-absorption and simplifies filter selection.[2] |

These properties collectively make Sulfo-Cy7 an exceptionally bright and efficient NIR fluorophore, well-suited for applications requiring high sensitivity.[2]

Key Factors Influencing Spectral Behavior

The photophysical properties of this compound are not static; they are dynamically influenced by the dye's immediate molecular environment. Understanding these interactions is critical for designing robust experiments and accurately interpreting results.

Solvatochromism: The Effect of Solvent Polarity

Solvatochromism describes the shift in a dye's absorption or emission spectra due to the polarity of the surrounding solvent.[5] Cyanine dyes, in general, can exhibit a "general red shift" in their absorption spectra with increasing solvent polarizability, a phenomenon attributed to dispersion interactions between the dye and solvent molecules.[6] While Sulfo-Cy7's sulfonate groups ensure good solubility in polar aqueous buffers, researchers using co-solvents like DMSO or DMF for stock solutions or in specific assays should be aware that changes in the solvent environment can lead to shifts in the spectral peaks. This effect arises from differential solvation of the ground and excited electronic states of the fluorophore.[6][7]

pH Stability: A Critical Advantage

For biological applications, where pH can vary between different cellular compartments or in various buffer systems, the pH stability of a fluorophore is a crucial parameter. Many fluorescent dyes, such as fluorescein, exhibit significant pH-dependent fluorescence, which can complicate data interpretation.[8] In contrast, cyanine dyes, including sulfonated variants like Sulfo-Cy7, demonstrate remarkable pH independence. Studies on related sulfo-cyanine dyes show that their fluorescence intensity remains nearly constant across a broad pH range, from acidic to alkaline conditions (pH ~3.5 to 8.3).[9] This stability is a significant advantage, ensuring that observed changes in fluorescence intensity are attributable to the biological process under investigation, rather than fluctuations in local pH.

Bioconjugation and Environmental Constraint

When this compound is conjugated to a biomolecule, such as an antibody or a peptide, its local environment becomes more constrained. This can lead to changes in its spectral properties. For some cyanine dyes, binding to macromolecules like proteins or DNA can lead to a significant enhancement in fluorescence quantum yield.[10] This is often because the rigid environment of the bioconjugate restricts non-radiative decay pathways (like twisting around the polymethine bridge), which would otherwise quench fluorescence in fluid solutions.[10] Researchers should, therefore, characterize the final conjugate's spectral properties, as they may differ slightly from the free dye. This phenomenon can be advantageous, as the increase in brightness upon binding can improve the signal-to-noise ratio in imaging and detection assays.[11]

Experimental Workflow: Accurate Spectral Measurement

Acquiring reliable absorption and emission data is fundamental. The following protocol outlines a self-validating system for the characterization of this compound using a spectrophotometer and a spectrofluorometer.

Diagram of the Experimental Workflow

Caption: Workflow for measuring this compound absorption and emission spectra.

Step-by-Step Protocol

1. Reagent and Sample Preparation:

- Causality: A high-concentration stock solution in a suitable solvent like high-purity water or DMSO is prepared first, as the dye is often supplied as a solid.[4] Anhydrous DMSO is preferred for long-term storage to prevent hydrolysis of reactive forms of the dye.[1]

- Protocol: a. Accurately weigh the this compound powder. b. Dissolve in a minimal amount of high-purity water or anhydrous DMSO to create a stock solution (e.g., 1-10 mM). Store this stock solution at -20°C, protected from light.[12] c. Prepare a series of working solutions by diluting the stock solution in the target buffer (e.g., 1x PBS, pH 7.4). For absorption, aim for a peak absorbance between 0.05 and 0.1 to ensure linearity. For fluorescence, more dilute solutions (e.g., 1 µM or less) are typically required to avoid inner filter effects.[10] d. Prepare a "blank" sample containing only the target buffer.

2. Absorption Spectrum Measurement:

- Causality: The absorption spectrum reveals the wavelengths of light the fluorophore absorbs and is essential for determining the optimal excitation wavelength and for calculating concentration via the Beer-Lambert law.

- Protocol: a. Turn on the spectrophotometer and allow the lamp to warm up. b. Place the blank cuvette in the spectrophotometer and perform a baseline correction across the desired wavelength range (e.g., 600-850 nm). c. Replace the blank with the cuvette containing the this compound working solution. d. Scan the absorbance. The peak of the resulting spectrum is the λ_abs_ max.

3. Emission Spectrum Measurement:

- Causality: The emission spectrum shows the intensity of light emitted by the fluorophore at different wavelengths after excitation. This is the signal that is detected in fluorescence-based applications.

- Protocol: a. Turn on the spectrofluorometer and allow the lamp to warm up. b. Set the excitation wavelength to the λ_abs_ max determined in the previous step (~750 nm). c. Set the emission scan range to start just above the excitation wavelength (e.g., 760-850 nm) to avoid detecting scattered excitation light. d. First, run a scan of the blank sample. This captures the background signal from the buffer, including Raman scatter. e. Without changing the settings, run a scan of the this compound working solution. f. Subtract the blank spectrum from the sample spectrum. The peak of this corrected spectrum is the λ_em_ max.

Diagram of Photophysical Transitions

Caption: Jablonski diagram illustrating the photophysical processes of this compound.

Conclusion

This compound is a high-performance NIR fluorophore whose utility is grounded in its strong absorption, high quantum yield, and excellent aqueous solubility. Its spectral properties, centered around 750 nm for absorption and 773 nm for emission, are ideal for deep-tissue in vivo imaging and other high-sensitivity applications. A key advantage for researchers is the dye's robust fluorescence across a wide physiological pH range, which ensures signal reliability. By understanding the core spectral characteristics and the influence of environmental factors like solvent polarity and bioconjugation, and by employing rigorous measurement protocols, drug development professionals and scientists can fully leverage the power of this compound to illuminate complex biological systems.

References

-

AxisPharm. (n.d.). sulfo-Cyanine7. Retrieved from AxisPharm website. [Link]

-

Geddes, C. D., & Lakowicz, J. R. (2005). Fluorescence spectral properties of cyanine dye-labeled DNA oligomers on surfaces coated with silver particles. PMC - NIH. [Link]

-

AxisPharm. (n.d.). sulfo-Cyanine7.5. Retrieved from AxisPharm website. [Link]

-

Benson, S. C., et al. (2007). Spectral Fine Tuning of Cyanine Dyes: Electron Donor-Acceptor Substituted Analogues of Thiazole Orange. PubMed Central. [Link]

-

Karlsson, J. K. G., et al. (2018). Cyanine dyes as ratiometric fluorescence standards for the far-red spectral region. Photochemical & Photobiological Sciences. [Link]

-

Mujumdar, R. B., et al. (1993). Absorption and fluorescence properties of cyanine dyes. ACS Publications. [Link]

-

Yu, A., et al. (2002). Solvatochromism and Solvation Dynamics of Structurally Related Cyanine Dyes. The Journal of Physical Chemistry A. [Link]

-

Yu, A., et al. (2002). Solvatochromism and Solvation Dynamics of Structurally Related Cyanine Dyes. ResearchGate. [Link]

-

Sissa, C., et al. (2023). Aggregates of Cyanine Dyes: When Molecular Vibrations and Electrostatic Screening Make the Difference. The Journal of Physical Chemistry C. [Link]

-

Farajtabar, A., et al. (2021). Exploring solvatochromism: a comprehensive analysis of research data of the solvent-solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. NIH. [Link]

-

Nikolova, V., et al. (2022). Theoretical Modeling of Absorption and Fluorescent Characteristics of Cyanine Dyes. MDPI. [Link]

-

ResearchGate. (n.d.). (A) Effect of pH on fluorescence intensity of the cyanine in the.... Retrieved from ResearchGate. [Link]

-

Losytskyy, M. Y., et al. (2020). Far-red pentamethine cyanine dyes as fluorescent probes for the detection of serum albumins. Royal Society Publishing. [Link]

-

Taliana, L., et al. (2014). Assessing the Sensitivity of Commercially Available Fluorophores to the Intracellular Environment. PMC - NIH. [Link]

-

Yu, A., et al. (2002). Solvatochromism and Solvation Dynamics of Structurally Related Cyanine Dyes. American Chemical Society. [Link]

-

Smith, A. B., et al. (2024). An NMR insight into the solvatochromic behaviour of Brooker's merocyanine dyes. PMC. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. sulfo-Cyanine7 | AxisPharm [axispharm.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Assessing the Sensitivity of Commercially Available Fluorophores to the Intracellular Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. help.lumiprobe.com [help.lumiprobe.com]

- 10. Spectral Fine Tuning of Cyanine Dyes: Electron Donor-Acceptor Substituted Analogues of Thiazole Orange - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fluorescence spectral properties of cyanine dye-labeled DNA oligomers on surfaces coated with silver particles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

The Definitive Guide to Sulfo-Cy7-Acid: Photophysical Properties and Methodologies for the Modern Researcher

Introduction: The Critical Role of Sulfo-Cy7-Acid in Advanced Fluorescence Applications

In the landscape of biomedical research and drug development, the demand for high-performance near-infrared (NIR) fluorescent probes is insatiable. This compound, a water-soluble heptamethine cyanine dye, has emerged as a cornerstone fluorophore for a myriad of applications, from in vivo imaging to high-resolution microscopy and sensitive bioanalytical assays.[1] Its prominence stems from a favorable combination of photophysical properties: strong absorption and emission in the NIR window (700-900 nm) where biological tissue exhibits minimal absorbance and autofluorescence, high photostability, and excellent water solubility conferred by its sulfonate groups.[1]

This technical guide provides an in-depth exploration of two of the most critical performance metrics for this compound: its fluorescence quantum yield (Φ) and molar extinction coefficient (ε). Understanding these parameters is not merely an academic exercise; it is fundamental to the rational design of experiments, the accurate quantification of biomolecular interactions, and the development of robust and reproducible assays. We will delve into the theoretical underpinnings of these properties, present a consolidated view of their reported values, and provide detailed, field-proven protocols for their empirical determination in your own laboratory.

Core Photophysical Parameters of this compound

The utility of a fluorophore is fundamentally dictated by its ability to absorb light and efficiently convert that energy into a fluorescent signal. The molar extinction coefficient and quantum yield are the quantitative measures of these two processes, respectively.[2]

Molar Extinction Coefficient (ε): The Measure of Light Absorption

The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength.[2] A high extinction coefficient is a desirable trait for a fluorophore as it signifies a greater probability of photon absorption, leading to a brighter fluorescent signal. For this compound, a very high molar extinction coefficient is a key advantage.[3][4]

Fluorescence Quantum Yield (Φ): The Efficiency of Light Emission

The fluorescence quantum yield represents the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[5][6] A quantum yield of 1.0 (or 100%) indicates that every absorbed photon results in an emitted fluorescent photon. In practice, non-radiative decay pathways, such as internal conversion and intersystem crossing, compete with fluorescence, leading to quantum yields less than 1.0.[5] this compound is known for its high quantum yield in the near-infrared range.[1][3][4]

The molecular structure of cyanine dyes, including the length of the polymethine chain and the nature of the heterocyclic nuclei, are primary determinants of their intrinsic quantum yield.[7] Furthermore, environmental factors such as solvent viscosity, temperature, and conjugation to biomolecules can significantly influence the quantum yield.[7][8] For many cyanine dyes, an increase in solvent viscosity or binding to a macromolecule restricts non-radiative decay pathways like cis-trans isomerization, leading to an enhanced quantum yield.[8][9]

The sulfonation of the cyanine core to create this compound not only enhances water solubility but can also contribute to an improved quantum yield.[8]

Quantitative Data Summary

The following table summarizes the reported photophysical properties of this compound and its derivatives. It is crucial to recognize that these values can exhibit variability depending on the specific experimental conditions, including the solvent, pH, and temperature.[7]

| Property | Sulfo-Cyanine7 carboxylic acid | Sulfo-Cyanine7.5 dicarboxylic acid | Notes |

| Excitation Maximum (λabs) | ~750 nm[1][4] | 778 nm[10][11] | The peak wavelength for light absorption. |

| Emission Maximum (λem) | ~773 nm[1][4] | 797 nm[10][11] | The peak wavelength for fluorescence emission. |

| Molar Extinction Coefficient (ε) | ~240,600 L·mol⁻¹·cm⁻¹[4][12] | 222,000 L·mol⁻¹·cm⁻¹[10][11] | A measure of the probability of light absorption. |

| Fluorescence Quantum Yield (Φ) | ~0.24[4] | 0.21[10][11] | Represents the efficiency of fluorescence emission. |

| Solubility | Water, DMF, DMSO[4] | Water, DMF, DMSO[10] | Enhanced aqueous solubility due to sulfonate groups. |

Experimental Determination of Photophysical Properties

To ensure the highest level of accuracy and reproducibility in fluorescence-based applications, it is best practice to characterize the specific batch of this compound being used under the precise experimental conditions of the intended assay. This section provides detailed, step-by-step protocols for the determination of the molar extinction coefficient and the relative fluorescence quantum yield.

Workflow for Characterizing this compound

The following diagram illustrates the logical workflow for the complete photophysical characterization of this compound in a laboratory setting.

Caption: Workflow for the empirical determination of this compound's photophysical properties.

Protocol 1: Determination of Molar Extinction Coefficient (ε)

The molar extinction coefficient is determined by applying the Beer-Lambert law, which states a linear relationship between absorbance and the concentration of an absorbing species.[13]

A = εlc

Where:

-

A is the absorbance (unitless)

-

ε is the molar extinction coefficient (L·mol⁻¹·cm⁻¹)

-

l is the path length of the cuvette (typically 1 cm)

-

c is the concentration of the dye (mol·L⁻¹)

Methodology:

-

Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a suitable spectroscopic grade solvent (e.g., water, DMSO) to create a concentrated stock solution of known concentration.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution. A minimum of five concentrations is recommended to ensure a robust linear regression.

-

Absorbance Measurement:

-

Use a calibrated UV-Vis spectrophotometer.

-

Record the absorbance spectrum for each dilution, ensuring the baseline is properly corrected with the solvent used for dilution.

-

Identify the wavelength of maximum absorbance (λmax).

-

Record the absorbance value at λmax for each concentration. Ensure that the absorbance values fall within the linear range of the spectrophotometer, typically between 0.1 and 1.0.

-

-

Data Analysis:

-

Plot the absorbance at λmax against the concentration for each dilution.

-

Perform a linear regression on the data points. The slope of the resulting line will be the molar extinction coefficient (ε) assuming a path length of 1 cm. The R² value of the regression should be ≥ 0.99 to ensure linearity.

-

Protocol 2: Determination of Relative Fluorescence Quantum Yield (Φ)

The relative method for determining quantum yield is a widely used and reliable approach that involves comparing the fluorescence of the test sample to a well-characterized fluorescence standard with a known quantum yield.[5][6][14]

The governing equation is:

Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)

Where:

-

Φ is the fluorescence quantum yield.

-

Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.

-

η is the refractive index of the solvent.

-

The subscripts X and ST denote the unknown sample and the standard, respectively.[5]

Methodology:

-

Selection of a Standard: Choose a suitable fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to this compound. For the NIR region, standards can be challenging to source, and careful validation is necessary.

-

Preparation of Solutions: Prepare a series of dilutions for both the this compound sample and the standard in the same solvent if possible. If different solvents must be used, the refractive index of each solvent must be accounted for in the final calculation. It is critical to prepare solutions with low absorbance values (typically < 0.1 at the excitation wavelength) to avoid inner filter effects.[5]

-

Absorbance Measurement: Record the absorbance at the chosen excitation wavelength for each solution of the sample and the standard.

-

Fluorescence Measurement:

-

Using a spectrofluorometer, record the fluorescence emission spectrum for each solution.

-

Crucially, the excitation wavelength, excitation and emission slit widths, and all other instrumental parameters must be kept identical for all measurements of both the sample and the standard.[8]

-

-

Data Analysis:

-

Correct the recorded emission spectra for the instrument's spectral response.

-

Calculate the integrated fluorescence intensity (the area under the emission curve) for each solution.

-

For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

-

Determine the gradient of the straight line for both the sample (Gradₓ) and the standard (Gradₛₜ).

-

Calculate the quantum yield of the this compound sample using the equation provided above.

-

Factors Influencing the Photophysical Properties of this compound

The performance of this compound is not static and can be influenced by its immediate environment. A thorough understanding of these factors is essential for troubleshooting and optimizing experimental outcomes.

Caption: Key environmental factors influencing the photophysical properties of this compound.

-

Solvent Effects: The viscosity and polarity of the solvent can significantly alter the quantum yield.[7] In more viscous environments, the non-radiative decay processes are often suppressed, leading to an increase in fluorescence intensity.[8]

-

Biomolecular Conjugation: Covalent attachment of this compound to biomolecules such as proteins or nucleic acids can alter its local environment and restrict molecular motion, often resulting in a change in quantum yield.[7] This property can be harnessed for the development of "turn-on" fluorescent probes.

-

Temperature: An increase in temperature generally leads to a decrease in quantum yield due to an increase in the rate of non-radiative decay processes.[7]

Conclusion: Empowering Research through Quantitative Understanding

This compound is a powerful tool in the arsenal of researchers and drug development professionals. Its high molar extinction coefficient and quantum yield in the near-infrared spectrum make it an exceptional candidate for sensitive and high-contrast imaging and detection. However, realizing the full potential of this fluorophore requires a quantitative understanding of its photophysical properties. By following the detailed protocols and considering the environmental factors outlined in this guide, researchers can ensure the accuracy, reproducibility, and validity of their experimental data, ultimately accelerating scientific discovery and therapeutic innovation.

References

- A Comparative Guide to the Quantum Yield of Cyanine Dyes for Researchers and Drug Development Professionals. Benchchem.

- A Comparative Guide to the Quantum Yield of Cyanine Dyes. Benchchem.

- sulfo-Cyanine7. AxisPharm.

- Sulfo-Cyanine7 carboxylic acid. MedchemExpress.com.

- A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry.

- Fluorescence quantum yield measurement. JASCO Global.

- Standard for Measuring Quantum Yield The determination of fluorescence quantum yields.

- Spectral Properties of Sulfo-Cyanine7.5 Dicarboxylic Acid: An In-depth Technical Guide. Benchchem.

- sulfo-Cyanine7 carboxylic acid. Lumiprobe.

- How to Measure the Extinction Coefficient of a Fluorescent Protein. MtoZ Biolabs.

- Spectral Fine Tuning of Cyanine Dyes: Electron Donor- Acceptor Substituted Analogues of Thiazole Orange.

- sulfo-Cyanine7 NHS ester. Lumiprobe.

- Sulfo-Cy7.5 carboxylic acid. BroadPharm.

- sulfo-Cyanine7.5 dicarboxylic acid. Lumiprobe.

- An Introduction to Fluorescence (Part 2). Antibodies-online.com.

Sources

- 1. sulfo-Cyanine7 | AxisPharm [axispharm.com]

- 2. An Introduction to Fluorescence (Part 2) [antibodies-online.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. chem.uci.edu [chem.uci.edu]

- 6. jasco-global.com [jasco-global.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. lumiprobe.com [lumiprobe.com]

- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 13. How to Measure the Extinction Coefficient of a Fluorescent Protein | MtoZ Biolabs [mtoz-biolabs.com]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Water Solubility of Sulfo-Cy7-acid versus Non-Sulfonated Cy7 for Researchers and Drug Development Professionals

Introduction: The Critical Role of Solubility in Fluorescent Labeling

In the realm of biomedical research and drug development, cyanine dyes have become indispensable tools for fluorescently labeling a wide array of biomolecules, including proteins, antibodies, and nucleic acids.[1][][3] Their applications are vast, ranging from in vivo imaging and flow cytometry to high-resolution microscopy.[4][5] Among the near-infrared (NIR) cyanine dyes, Cy7 and its derivatives are particularly valuable due to their emission wavelengths falling within the NIR window, which allows for deep tissue penetration with minimal background autofluorescence.[][4]

However, the practical utility of these powerful dyes is often dictated by a fundamental physicochemical property: water solubility. The difference in aqueous solubility between sulfonated and non-sulfonated cyanine dyes is not merely a matter of convenience; it has profound implications for experimental design, conjugation efficiency, and the reliability of the resulting data. This technical guide provides an in-depth exploration of the water solubility of Sulfo-Cy7-acid compared to its non-sulfonated counterpart, offering insights into the underlying chemical principles and practical guidance for researchers.

The Chemical Distinction: Why Sulfonation Matters

At the heart of the solubility difference lies a key structural modification: the presence of sulfonic acid (-SO₃H) groups.[1][6]

-

Non-sulfonated Cy7: This molecule possesses a largely hydrophobic core structure, making it poorly soluble in aqueous buffers.[][7][8] To use non-sulfonated Cy7 for labeling biomolecules in an aqueous environment, it must first be dissolved in an organic co-solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1][][8][9]

-

This compound: The addition of one or more sulfonate groups dramatically increases the hydrophilicity of the dye.[6][10][11] These negatively charged groups readily interact with polar water molecules, allowing the dye to dissolve directly in aqueous solutions without the need for organic co-solvents.[1][][12]

Caption: Comparative bioconjugation workflows.

The primary advantage of Sulfo-Cy7-NHS ester is the elimination of the need for organic co-solvents. [][10]This is particularly crucial when working with proteins that are sensitive to organic solvents and may lose their native conformation and function upon exposure. [10]Furthermore, the high water solubility of Sulfo-Cy7-NHS ester minimizes the risk of dye precipitation upon addition to the aqueous reaction buffer, leading to more efficient and reproducible conjugations. [][10]

Practical Implications in Research and Drug Development

The superior water solubility of this compound translates into several practical advantages in a research and development setting:

-

Improved Assay Reliability: By reducing dye aggregation, this compound provides more consistent and quantifiable fluorescence signals, leading to more reliable data in applications like immunoassays and flow cytometry. [10]* Enhanced In Vivo Imaging: In animal studies, the high solubility of this compound helps prevent the formation of dye aggregates that can be rapidly cleared by the reticuloendothelial system, leading to longer circulation times and better tumor accumulation in targeted imaging applications. [4][5]* Simplified Workflows: The ability to work entirely in aqueous buffers simplifies experimental protocols, reduces the number of handling steps, and minimizes the potential for experimental error. [1]* Greater Versatility: The high water solubility of this compound makes it compatible with a broader range of biomolecules and experimental conditions. [6]

Conclusion

While both this compound and non-sulfonated Cy7 are powerful NIR fluorophores, their differing water solubilities present a critical consideration for researchers. The sulfonation of the Cy7 core structure imparts a significant advantage in aqueous environments, leading to enhanced solubility, reduced aggregation, and greater compatibility with sensitive biomolecules. For the majority of biological applications, the use of this compound is highly recommended to ensure experimental robustness, reproducibility, and the generation of high-quality, reliable data.

References

-

AxisPharm. (n.d.). sulfo-Cyanine7. Retrieved from [Link]

-

Glen Research. (n.d.). Technical Brief: NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved from [Link]

-

Al-Kaysi, R. O. (n.d.). J-Aggregates of Cyanine Dyes in Aqueous Solution of Polymers: A Quantitative Study. Retrieved from [Link]

-

AxisPharm. (n.d.). sulfo-Cyanine7.5. Retrieved from [Link]

-

Al-Kaysi, R. O. (2025, February 17). SPECTROSCOPIC INVESTIGATION OF J-AGGREGATE FORMATION OF CYANINE DYES IN AQUEOUS SOLUTIONS OF INORGANIC SALTS. Retrieved from [Link]

-

Meech, S. R. (n.d.). Effects of J-Aggregation on the Redox Levels of a Cyanine Dye. ACS Publications. Retrieved from [Link]

-

Online Inhibitor. (2025, September 19). Sulfo-Cy7 NHS Ester: High-Fidelity Amino Group Labeling for Advanced Near-Infrared Bioimaging. Retrieved from [Link]

-

Eisele, D. M., Knoester, J., Kirstein, S., Rabe, J. P., & Lidzey, D. G. (2022, November 24). Theoretical Models, Preparation, Characterization and Applications of Cyanine J‐Aggregates: A Minireview. PMC - NIH. Retrieved from [Link]

-

Al-Kaysi, R. O. (2025, August 7). Investigation of the Effect of Concentration on Molecular Aggregation of Cyanine Dyes in Aqueous Solution. ResearchGate. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A FEASIBLE APPROACH TO EVALUATE THE RELATIVE REACTIVITY OF NHS-ESTER ACTIVATED GROUP WITH PRIMARY AMINE-DERIVATIZED DNA ANALOGUE AND NON-DERIVATIZED IMPURITY. Retrieved from [Link]

-

Laursen, M. G., Bregnhøj, M., & Pittelkow, M. (n.d.). What is best strategy for water soluble fluorescence dyes? – A case study using long fluorescence lifetime DAOTA dyes. ChemRxiv. Retrieved from [Link]

-

Bio-Synthesis. (2007, January 1). Alexa Fluor dyes sulfonation of coumarin rhodamine cyanine dyes. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Hybrid Imaging Agents for Pretargeting Applications Based on Fusarinine C—Proof of Concept. Retrieved from [Link]

Sources

- 1. lumiprobe.com [lumiprobe.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. sulfo-Cyanine7 | AxisPharm [axispharm.com]

- 5. sulfo-Cyanine7.5 | AxisPharm [axispharm.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. apexbt.com [apexbt.com]

- 8. Non-Sulfonated Cyannine Fluorescent dyes - do you need water soluble nano labels? Lumiprobe - The International NanoScience Community - Nanopaprika.eu [nanopaprika.eu]

- 9. hk.lumiprobe.com [hk.lumiprobe.com]

- 10. cgs21680.com [cgs21680.com]

- 11. Alexa Fluor dyes sulfonation of coumarin rhodamine cyanine dyes [biosyn.com]

- 12. lumiprobe.com [lumiprobe.com]

Sulfo-Cy7-Acid: A Comprehensive Technical Guide for Advanced Fluorescence Applications

This guide provides an in-depth exploration of Sulfo-Cy7-acid, a near-infrared (NIR) fluorescent dye, tailored for researchers, scientists, and professionals in drug development. We will delve into its core chemical and spectral properties, provide detailed, field-tested protocols for its application, and explain the scientific principles that underpin these methodologies.

Introduction to this compound: The NIR Advantage

This compound is a water-soluble heptamethine cyanine dye that has emerged as a powerful tool in biological imaging and diagnostics.[1] Its defining characteristic is its fluorescence in the near-infrared spectrum (approximately 750-800 nm). This spectral window is often referred to as the "biological window" because it offers significant advantages for in vivo and deep-tissue imaging.[2][3] In this range, endogenous chromophores like hemoglobin and melanin exhibit minimal absorption, leading to reduced tissue autofluorescence and deeper light penetration.[2][4]

The "sulfo" prefix in its name denotes the presence of sulfonate groups, which impart high water solubility to the molecule.[1][5] This is a critical feature for biological applications, as it prevents aggregation in aqueous buffers and enhances biocompatibility. The "acid" refers to the carboxylic acid functional group, which allows for covalent conjugation to amine-containing biomolecules.

Chemical Structure and Physicochemical Properties

A thorough understanding of the chemical structure of this compound is fundamental to its effective application.

Chemical Structure

The core structure of this compound consists of two indolenine rings linked by a polymethine chain. This extended conjugated system is responsible for its long-wavelength absorption and emission.[4]

Figure 1: Chemical Structure of this compound

A simplified representation of the this compound structure, highlighting the key functional groups.

A more precise 2D representation of the Sulfo-Cy7 carboxylic acid structure can be found in public chemical databases such as PubChem.[5]

Molecular Weight and Formula

The precise molecular weight and formula are essential for accurate concentration calculations in experimental protocols.

| Property | Value | Source(s) |

| Molecular Weight | 746.97 g/mol | [5] |

| Molecular Formula | C40H55N3O8S2 (as TEA salt) | [5] |

| CAS Number | 2104632-29-1 (inner salt) | [6] |

Spectral Properties: The Key to Effective Imaging

The utility of any fluorophore is defined by its spectral characteristics. This compound exhibits properties that make it an excellent candidate for sensitive NIR imaging.

| Spectral Property | Value | Significance in Application | Source(s) |

| Excitation Maximum (λex) | ~750 nm | Aligns with common NIR laser lines for efficient excitation. | [1][7] |

| Emission Maximum (λem) | ~773 nm | Falls within the NIR window, minimizing background autofluorescence. | [1][7] |

| Molar Extinction Coefficient (ε) | ~240,600 cm⁻¹M⁻¹ | A high value indicates efficient light absorption, contributing to bright fluorescence. | [7] |

| Fluorescence Quantum Yield (Φ) | ~0.24 | Represents a high efficiency of converting absorbed light into emitted fluorescence. | [7] |

| Stokes Shift | ~23 nm | The separation between excitation and emission maxima, allowing for effective discrimination of emitted photons. | [1] |

Experimental Protocols: A Practical Guide

The following protocols are designed to provide a robust framework for the successful application of this compound in common research workflows.

Protocol 1: Antibody Labeling via Amine Coupling

This protocol details the covalent conjugation of this compound to an antibody, a common technique for creating targeted imaging agents. The carboxylic acid group is activated to react with primary amines (e.g., lysine residues) on the antibody.

Scientific Rationale: The use of carbodiimide chemistry (EDC) activates the carboxylic acid of this compound, making it susceptible to nucleophilic attack by the primary amines on the antibody.[8] The addition of N-hydroxysuccinimide (NHS) stabilizes the activated intermediate, improving conjugation efficiency. The reaction is performed at a slightly alkaline pH to ensure that the lysine residues are deprotonated and thus more nucleophilic.[8]

Figure 2: Antibody Labeling Workflow

Step-by-step workflow for conjugating this compound to an antibody.

Step-by-Step Methodology:

-

Antibody Preparation:

-

Dialyze the antibody against an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0) to remove any interfering substances like Tris or glycine.

-

Adjust the antibody concentration to 1-10 mg/mL. Higher concentrations generally lead to better labeling efficiency.[8]

-

-

Activation of this compound:

-

Dissolve this compound in anhydrous DMSO or water to a concentration of 10 mg/mL.

-

In a separate tube, prepare a fresh solution of EDC (e.g., 10 mg/mL in water) and NHS (e.g., 10 mg/mL in water).

-

To activate the dye, mix this compound, EDC, and NHS at a molar ratio of approximately 1:2:4. Incubate for 15-30 minutes at room temperature.

-

-

Conjugation Reaction:

-

Add the activated this compound solution to the antibody solution. The molar ratio of dye to antibody should be optimized for the specific application, but a starting point of 10:1 to 20:1 is common.

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

-

Purification of the Conjugate:

-

Remove unconjugated dye and reaction byproducts using a desalting column (e.g., Sephadex G-25) or dialysis against an appropriate buffer (e.g., PBS).[9]

-

-

Characterization:

-

Determine the degree of labeling (DOL), which is the average number of dye molecules per antibody. This can be calculated using the absorbance of the conjugate at 280 nm (for the protein) and ~750 nm (for this compound).

-

Protocol 2: In Vivo Imaging in a Murine Model

This protocol provides a general framework for using a this compound conjugate for in vivo fluorescence imaging.

Scientific Rationale: The choice of administration route depends on the biological question being addressed. Intravenous injection allows for systemic distribution, while local injections can be used to track cell migration or drug delivery from a specific site. Anesthesia is crucial to prevent motion artifacts during image acquisition. Imaging at multiple time points allows for the assessment of the probe's pharmacokinetics and biodistribution.[10][11]

Figure 3: In Vivo Imaging Workflow

A generalized workflow for in vivo fluorescence imaging using a this compound labeled probe.

Step-by-Step Methodology:

-

Probe Preparation:

-

Dissolve the this compound conjugate in a sterile, biocompatible vehicle such as PBS.

-

The final concentration and injection volume should be optimized based on the specific probe and animal model, with a typical dose ranging from 1-10 mg/kg body weight.[10]

-

-

Animal Handling and Anesthesia:

-

Probe Administration:

-

Administer the prepared probe via the desired route (e.g., tail vein injection for systemic delivery).

-

-

Image Acquisition:

-

Place the anesthetized animal in an in vivo imaging system equipped with the appropriate excitation and emission filters for Sulfo-Cy7.

-

Acquire images at various time points post-injection (e.g., 5 min, 1 hr, 4 hr, 24 hr, 48 hr) to monitor the biodistribution and clearance of the probe.[10]

-

-

Data Analysis:

-

Use the imaging system's software to draw regions of interest (ROIs) over target tissues (e.g., tumor) and control regions.

-

Quantify the fluorescence intensity within the ROIs to assess probe accumulation.

-

-

Ex Vivo Analysis (Optional):

-

At the end of the study, euthanize the animal and dissect the major organs.

-

Image the excised organs to confirm the in vivo biodistribution of the probe.[10]

-

Trustworthiness and Self-Validating Systems

The reliability of experimental data generated using this compound relies on a self-validating system. This involves:

-

Purity of the Dye: Ensure the use of high-purity this compound, as impurities can affect conjugation efficiency and introduce artifacts.

-

Characterization of Conjugates: Always determine the degree of labeling. An inconsistent DOL will lead to variability in experimental results.

-

Inclusion of Controls: In imaging experiments, include control animals that do not receive the fluorescent probe to assess background autofluorescence. For targeted imaging, a non-targeted this compound conjugate can serve as a control for non-specific uptake.

-

Validation of Biological Activity: After conjugation, it is crucial to verify that the biological activity of the labeled molecule (e.g., antibody-antigen binding) is not compromised.

By adhering to these principles, researchers can ensure the integrity and reproducibility of their findings.

Conclusion

This compound is a versatile and powerful tool for a wide range of fluorescence-based applications, particularly in the realm of in vivo imaging. Its favorable spectral properties, high water solubility, and reactive carboxylic acid handle make it an ideal candidate for the development of targeted imaging agents. By understanding the fundamental principles of its chemistry and application, and by following robust, well-validated protocols, researchers can fully leverage the potential of this near-infrared fluorophore to advance their scientific discoveries.

References

-

PubChem. (n.d.). Sulfo-Cy7 carboxylic acid TEA. National Center for Biotechnology Information. Retrieved from [Link]

-

Luo, S., Zhang, E., Wang, Y., & Chen, X. (2020). Cyanine conjugates in cancer theranostics. Journal of Controlled Release, 327, 706-723. Retrieved from [Link]

-

Ersoy, G., Gul, Z., & Henary, M. (2024). Opinion on Cyanine Dye Conjugates for Biomedical Applications. Drug Designing & Neuropharmacology, 3(2). Retrieved from [Link]

-

Interchim. (n.d.). Sulfo-CYanine Antibody Labeling Kit. Retrieved from [Link]

-

Ersoy, G., Gul, Z., & Henary, M. (2024). Opinion on Cyanine Dye Conjugates for Biomedical Applications. Crimson Publishers. Retrieved from [Link]

-

AxisPharm. (n.d.). sulfo-Cyanine7. Retrieved from [Link]

-

ResearchGate. (2025). Is there a labeling process for Sulfo-Cyanine7 (CY7)?. Retrieved from [Link]

-

Wang, K., & Pourdeyhimi, B. (2012). The Use of Heptamethine Cyanine Dyes as Drug-Conjugate Systems in the Treatment of Primary and Metastatic Brain Tumors. Pharmaceutics, 4(3), 436-453. Retrieved from [Link]

-

Interchim. (n.d.). Handbook and Catalog. Retrieved from [Link]

-

Waggoner, A. S., et al. (2007). Cyanine dye conjugates as probes for live cell imaging. Bioorganic & Medicinal Chemistry Letters, 17(18), 5182-5185. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for in Vivo Imaging in Mice. Retrieved from [Link]

-

AxisPharm. (n.d.). Sulfo-Cyanine7 carboxylic acid. Retrieved from [Link]

Sources

- 1. sulfo-Cyanine7 | AxisPharm [axispharm.com]

- 2. Cyanine conjugates in cancer theranostics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. crimsonpublishers.com [crimsonpublishers.com]

- 4. crimsonpublishers.com [crimsonpublishers.com]

- 5. Sulfo-Cy7 carboxylic acid TEA | C40H55N3O8S2 | CID 170904440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. researchgate.net [researchgate.net]

- 9. interchim.fr [interchim.fr]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

An In-depth Technical Guide to the Fluorescence Mechanism of Sulfo-Cy7-Acid

This guide provides a comprehensive exploration of the fluorescence mechanism of Sulfo-Cy7-acid, a near-infrared (NIR) cyanine dye. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles with practical, field-proven insights to facilitate a deeper understanding and application of this powerful fluorophore.

Section 1: The Foundation of Fluorescence: A Primer on the Jablonski Diagram

To comprehend the fluorescence of any molecule, including this compound, one must first grasp the fundamental photophysical processes involved. These events are elegantly illustrated by the Jablonski diagram, first proposed by Professor Alexander Jablonski.[1] This diagram maps the electronic and vibrational states of a molecule and the transitions between them following the absorption of light.[2][3]

The process begins with absorption , where a photon of appropriate energy is absorbed by the fluorophore, exciting an electron from its ground electronic state (S₀) to a higher singlet excited state (S₁ or S₂).[4] This is a very rapid event, occurring on the order of femtoseconds (10⁻¹⁵ s).[4]

Following excitation, the molecule quickly undergoes internal conversion and vibrational relaxation , non-radiative processes where it loses energy as heat and relaxes to the lowest vibrational level of the first excited singlet state (S₁).[4][5] It is from this relaxed S₁ state that fluorescence occurs.

Fluorescence is the radiative process where the electron returns to the ground electronic state (S₀) by emitting a photon.[3] Because energy is lost through vibrational relaxation, the emitted photon has less energy (a longer wavelength) than the absorbed photon.[4] This energy difference between the peak of the absorption and emission spectra is known as the Stokes Shift . The entire fluorescence process, from absorption to emission, occurs within nanoseconds (10⁻⁹ to 10⁻⁸ s).[4]

Other non-radiative pathways, such as intersystem crossing to a triplet state (T₁) which can lead to phosphorescence, or further internal conversion to the ground state, compete with fluorescence and can reduce its efficiency.[1][2]

Figure 1: A simplified Jablonski diagram illustrating the key photophysical transitions involved in fluorescence.

Section 2: The Cyanine Dye Family: Masters of the Near-Infrared

Cyanine dyes are a class of synthetic fluorophores defined by two nitrogen-containing heterocycles joined by a polymethine chain.[6] This conjugated π-electron system is the chromophore responsible for their intense absorption and fluorescence properties.[6] One of the most powerful features of cyanine dyes is that their spectral properties are highly tunable; the length of the polymethine chain dictates the absorption and emission wavelengths.[6][7] Longer chains result in longer wavelength absorption and emission.

Sulfo-Cy7 belongs to the heptamethine cyanine family, meaning it has seven carbons in its polymethine bridge. This structure pushes its fluorescence into the near-infrared (NIR) region of the electromagnetic spectrum (typically 700-900 nm).[8]

The NIR Advantage in Biological Imaging:

Operating within the NIR window offers significant advantages for biological and in vivo imaging applications:

-

Reduced Autofluorescence: Biological tissues contain endogenous fluorophores (like collagen and flavins) that fluoresce when excited by visible light, creating background noise.[9] This autofluorescence is dramatically reduced at NIR wavelengths, leading to a much higher signal-to-background ratio.[9][10][11]

-

Deep Tissue Penetration: Light scattering and absorption by biological components like hemoglobin and water are at a minimum in the NIR range.[8][10] This allows for deeper penetration of both excitation and emission light, enabling the imaging of structures deep within tissues or in whole organisms.[10][11]

-

Minimized Phototoxicity: The lower energy of NIR light reduces the risk of photodamage to living cells and tissues compared to higher-energy UV or blue light.

Section 3: A Molecular Dissection of this compound

The specific fluorescence mechanism of this compound is a direct consequence of its unique molecular architecture. Each component of the molecule plays a critical role in its photophysical behavior and practical utility.

The Cy7 Core: The Engine of NIR Fluorescence

The core of the molecule is the Cy7 structure, a heptamethine cyanine dye. The extended conjugated system of the polymethine chain lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This means that lower-energy photons (i.e., longer wavelengths) are sufficient to excite the molecule, and consequently, the emitted fluorescence is also in the NIR region.[12]

The "Sulfo-" Groups: Ensuring Performance in Aqueous Environments

A major challenge with many organic dyes is their tendency to aggregate in aqueous solutions, a phenomenon that often quenches fluorescence.[13] Cyanine dyes can form two types of aggregates: H-aggregates (hypsochromic, or blue-shifted) and J-aggregates (bathochromic, or red-shifted).[14][15] H-aggregates, which involve a parallel, face-to-face stacking of dye molecules, are typically non-fluorescent or weakly fluorescent.[15]

This is where the sulfonate (SO₃⁻) groups of this compound become critical. These highly polar, negatively charged groups provide two key benefits:

-

Enhanced Water Solubility: The sulfonate groups make the dye highly soluble in aqueous buffers, which is essential for most biological applications.[13][16][17]

-

Prevention of Aggregation: The electrostatic repulsion between the negatively charged sulfonate groups on adjacent dye molecules prevents the formation of fluorescence-quenching H-aggregates.[13][17] This ensures that the dye remains in its monomeric, highly fluorescent state, leading to a higher quantum yield in biological media.[18]

The "-Acid" Group: The Gateway to Bioconjugation

The "acid" in this compound refers to a carboxylic acid (-COOH) functional group. This group is not directly involved in the fluorescence mechanism itself but is arguably the most important feature for its application in research. The carboxylic acid serves as a reactive handle for covalently attaching the dye to other molecules.[16][19]

Most commonly, the carboxylic acid is activated to an N-hydroxysuccinimide (NHS) ester. This activated form, Sulfo-Cy7-NHS ester, readily reacts with primary amines (-NH₂) found on proteins (e.g., the side chain of lysine residues) and other biomolecules to form a stable amide bond.[20][21] This process, known as bioconjugation, allows researchers to specifically label antibodies, peptides, or other targeting moieties with the NIR fluorescent reporter.[12][22]

Figure 2: The relationship between the structural components of this compound and their primary functions.

Photophysical Profile

The performance of a fluorophore is quantified by its photophysical properties. The following table summarizes the key parameters for Sulfo-Cy7.

| Property | Typical Value | Significance |

| Excitation Maximum (λₘₐₓ) | ~750 nm | The wavelength of light most efficiently absorbed by the dye.[12] |

| Emission Maximum (λₑₘ) | ~773 nm | The peak wavelength of the emitted fluorescence.[12] |

| Molar Extinction Coefficient (ε) | >200,000 M⁻¹cm⁻¹ | A measure of how strongly the dye absorbs light at λₘₐₓ. Higher values indicate a brighter dye.[16] |

| Fluorescence Quantum Yield (Φ) | Variable (environment-dependent) | The ratio of photons emitted to photons absorbed. A measure of fluorescence efficiency.[16][18] |

| Stokes Shift | ~23 nm | The separation between excitation and emission maxima, which helps in separating the emission signal from scattered excitation light.[12] |

Section 4: Environmental Factors Influencing Fluorescence

The fluorescence of cyanine dyes like Sulfo-Cy7 is not static; it can be significantly influenced by the local microenvironment.[13][23] Understanding these sensitivities is crucial for interpreting experimental results.

-

Solvent Polarity and Viscosity: Changes in solvent polarity can affect the energy levels of the excited state, potentially shifting the emission spectrum.[23] More significantly, an increase in environmental viscosity (e.g., when the dye binds to a large protein) can restrict the rotational freedom of the polymethine chain.[13][24] This restriction reduces the efficiency of non-radiative decay pathways like cis-trans isomerization, leading to a notable increase in fluorescence quantum yield.[13][23][24]

-

Molecular Interactions: Covalent attachment to a biomolecule can alter the dye's photophysical properties.[24] For instance, interactions with specific amino acid residues or the local structure of a protein can enhance or quench fluorescence.

-

Photobleaching and Dark States: Like all fluorophores, cyanine dyes can undergo photochemical destruction (photobleaching) upon prolonged or intense illumination.[13] They can also enter transient non-fluorescent "dark states," often through mechanisms like reversible thiol addition to the polymethine chain, which is a consideration when working in thiol-containing buffers.[13][25][26][27]

Section 5: Experimental Protocol: Antibody Labeling with Sulfo-Cy7-NHS Ester

To illustrate the practical application of this compound's chemistry, this section provides a validated protocol for labeling a primary antibody. The "acid" is first activated to an NHS ester, which then reacts with amines on the antibody.

Principle

The N-hydroxysuccinimide (NHS) ester of Sulfo-Cy7 reacts selectively with primary aliphatic amines (primarily the ε-amino groups of lysine residues on the antibody) to form a stable covalent amide bond.[20] The reaction is pH-dependent, requiring an unprotonated amine, and is therefore performed in a slightly basic, amine-free buffer.[20][28][29]

Materials

-

Antibody (or other protein) at 2-3 mg/mL in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5).[29]

-

Sulfo-Cy7 NHS ester.

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[21]

-

Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3.

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0.

-

Purification Column: Size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with Phosphate Buffered Saline (PBS).

Step-by-Step Methodology

-

Prepare the Antibody: Ensure the antibody is in an amine-free buffer like 0.1 M sodium bicarbonate. Buffers containing primary amines like Tris will compete with the antibody for reaction with the NHS ester and must be avoided.[28]

-

Prepare the Dye Solution: Immediately before use, dissolve the Sulfo-Cy7 NHS ester in a small volume of anhydrous DMSO or DMF to create a 10 mM stock solution. NHS esters are moisture-sensitive and will hydrolyze in water, so do not prepare aqueous stock solutions for storage.[20]

-

Calculate Molar Ratio: Determine the molar amounts of antibody and dye. A 10- to 20-fold molar excess of dye to antibody is a common starting point for optimization.[20]

-

Conjugation Reaction: Add the calculated volume of the 10 mM dye stock solution to the antibody solution while gently vortexing. The final concentration of organic solvent (DMSO/DMF) should not exceed 10% of the total reaction volume to prevent protein denaturation.[20]

-

Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.[21]

-

Quenching (Optional but Recommended): Stop the reaction by adding a small volume of Quenching Buffer (e.g., Tris) to a final concentration of 50-100 mM. The primary amines in the Tris buffer will react with and consume any remaining unreacted NHS ester.

-

Purification: Separate the labeled antibody from unreacted dye and reaction byproducts. Size-exclusion chromatography is the most common and effective method. The larger antibody-dye conjugate will elute first, while the smaller, unreacted dye molecules will be retained longer on the column.

-

Characterization: Determine the Degree of Labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~750 nm (for the Sulfo-Cy7 dye) and applying the appropriate calculations.

Figure 3: A streamlined experimental workflow for labeling an antibody with Sulfo-Cy7-NHS ester.

Section 6: Conclusion

The fluorescence of this compound is a finely tuned interplay between its core cyanine structure, which enables NIR emission, and its strategic chemical modifications. The sulfonate groups are essential for maintaining high fluorescence quantum yield in the aqueous environments required for biological research by preventing aggregation. The carboxylic acid group provides the critical functionality for covalent attachment to biomolecules, transforming the dye from a simple fluorophore into a powerful tool for targeted imaging and sensing. By understanding these core principles, from the fundamental photophysics described by the Jablonski diagram to the practical nuances of bioconjugation chemistry, researchers can fully leverage the capabilities of this compound to advance their scientific and developmental objectives.

References

-

Levitus, M., & Ranjit, S. (2010). Cyanine dyes in biophysical research: the photophysics of polymethine fluorescent dyes in biomolecular environments. Quarterly Reviews of Biophysics, 44(1), 123-51. [Link]

-

FluoroFinder. (2022). Near-Infrared Fluorophores For Fluorescence Imaging. FluoroFinder. [Link]

-

HORIBA. What is the Jablonski Diagram?. HORIBA Scientific. [Link]

-

NIGHTSEA. (n.d.). Physics of Fluorescence – the Jablonski Diagram. NIGHTSEA. [Link]

-

Evident Scientific. (n.d.). Jablonski Energy Diagram. Evident. [Link]

-

Levitus, M., & Ranjit, S. (2010). Cyanine dyes in biophysical research: the photophysics of polymethine fluorescent dyes in biomolecular environments. Semantic Scholar. [Link]

-

The Exploring Series. (2020). Jablonski Diagrams Explained: Fluorescence, Phosphorescence, Intersystem Crossing and Internal Conv. YouTube. [Link]

-

Lee, J. H., & Huh, Y. M. (2013). Clinical implications of near-infrared fluorescence imaging in cancer. BMB reports, 46(6), 285–292. [Link]

-

Troyan, S. L., et al. (2009). Near infrared fluorescence for image-guided surgery. OHSU Digital Commons. [Link]

-

Andor. (n.d.). Images with Near-infrared Wavelengths. Andor Technology. [Link]

-

ResearchGate. (n.d.). Photophysical properties of cyanines. ResearchGate. [Link]

-

Levitus, M., & Ranjit, S. (2011). Cyanine dyes in biophysical research: the photophysics of polymethine fluorescent dyes in biomolecular environments. PubMed, 44(1), 123-51. [Link]

-

Pal, S. K., et al. (2010). Ionic liquid-controlled J- versus H-aggregation of cyanine dyes. RSC Publishing. [Link]

-

ResearchGate. (n.d.). Evaluation of the photophysical properties of the cyanine dyes. ResearchGate. [Link]

-

Broad Institute. (2009). Photoswitching mechanism of cyanine dyes. Broad Institute. [Link]

-

Dempsey, G. T., et al. (2009). Photoswitching Mechanism of Cyanine Dyes. PMC - NIH. [Link]

-

Zhang, H., et al. (2005). Transition of H- and J-aggregate of a Cyanine Dye Based on Cation Embedded in Aggregation. Chinese Chemical Letters, 16(11), 1513-1516. [Link]

-

Dempsey, G. T., et al. (2009). Photoswitching Mechanism of Cyanine Dyes. eScholarship.org. [Link]

-

Dempsey, G. T., et al. (2009). Photoswitching Mechanism of Cyanine Dyes. Journal of the American Chemical Society, 131(51), 18192-18193. [Link]

-

Pradeep Research Group. (n.d.). H AND J AGGREGATES. IIT Madras. [Link]

-

Glen Research. (n.d.). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research. [Link]

-

Keereweer, S., et al. (2011). A review of performance of near-infrared fluorescence imaging devices used in clinical studies. Molecular Imaging, 10(4), 221-233. [Link]

-

Spano, F. C., et al. (2023). Aggregates of Cyanine Dyes: When Molecular Vibrations and Electrostatic Screening Make the Difference. PMC - PubMed Central. [Link]

-

Dommer, V., et al. (2011). “Turn-On” Protein Fluorescence: In Situ Formation of Cyanine Dyes. PMC - PubMed Central. [Link]

-

Spano, F. C., et al. (2022). Theoretical Models, Preparation, Characterization and Applications of Cyanine J‐Aggregates: A Minireview. PMC - NIH. [Link]

-

AxisPharm. (n.d.). sulfo-Cyanine7. AxisPharm. [Link]

-

AxisPharm. (n.d.). sulfo-Cyanine7.5. AxisPharm. [Link]

-

ResearchGate. (n.d.). Photophysical investigations of squaraine and cyanine dyes and their interaction with bovine serum albumin. ResearchGate. [Link]

-

Andrade, R., et al. (2022). A Sulfo-Cyanine Dye as a Colorimetric Chemosensor for Metal Cation Recognition. MDPI. [Link]

Sources

- 1. Jablonski Energy Diagram [evidentscientific.com]

- 2. horiba.com [horiba.com]

- 3. ossila.com [ossila.com]

- 4. Physics of Fluorescence - the Jablonski Diagram - NIGHTSEA [nightsea.com]

- 5. youtube.com [youtube.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. ohsu.edu [ohsu.edu]

- 9. Near-Infrared Fluorophores For Fluorescence Imaging - FluoroFinder [fluorofinder.com]

- 10. Clinical implications of near-infrared fluorescence imaging in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Images with Near-infrared Wavelengths- Oxford Instruments [andor.oxinst.com]

- 12. sulfo-Cyanine7 | AxisPharm [axispharm.com]

- 13. Cyanine dyes in biophysical research: the photophysics of polymethine fluorescent dyes in biomolecular environments | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]

- 14. academic.oup.com [academic.oup.com]

- 15. pradeepresearch.org [pradeepresearch.org]

- 16. lumiprobe.com [lumiprobe.com]

- 17. lumiprobe.com [lumiprobe.com]

- 18. medchemexpress.com [medchemexpress.com]

- 19. medchemexpress.com [medchemexpress.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. glenresearch.com [glenresearch.com]

- 22. sulfo-Cyanine7.5 | AxisPharm [axispharm.com]

- 23. “Turn-On” Protein Fluorescence: In Situ Formation of Cyanine Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Cyanine dyes in biophysical research: the photophysics of polymethine fluorescent dyes in biomolecular environments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Photoswitching mechanism of cyanine dyes. | Broad Institute [broadinstitute.org]

- 26. Photoswitching Mechanism of Cyanine Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 27. pubs.acs.org [pubs.acs.org]

- 28. neb.com [neb.com]

- 29. lumiprobe.com [lumiprobe.com]

An In-Depth Technical Guide to the Synthesis and Purification of Sulfo-Cy7-Acid

This guide provides a comprehensive, technically detailed overview of the synthesis and purification of Sulfo-Cy7-acid, a water-soluble heptamethine cyanine dye essential for near-infrared (NIR) fluorescence imaging and bioconjugation applications. Designed for researchers and professionals in drug development and the chemical sciences, this document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale that inform the protocol, ensuring both reproducibility and a deeper understanding of the process.

Introduction: The Significance of this compound

Cyanine dyes are a class of synthetic molecules characterized by two nitrogen-containing heterocyclic rings joined by a polymethine chain.[1] Their exceptional optical properties, including high molar extinction coefficients and tunable absorption/emission wavelengths, make them invaluable as fluorescent labels.[2] this compound belongs to the heptamethine cyanine family, which absorbs and emits light in the near-infrared (NIR) spectrum (~750-800 nm).[3] This spectral window is particularly advantageous for in vivo imaging, as NIR light exhibits minimal absorption by biological tissues like hemoglobin and water, allowing for deeper tissue penetration and reduced background autofluorescence.[4]